

Application of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Drug Delivery: A Hypothetical Framework

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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B180981

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Disclaimer: Extensive literature searches did not yield direct applications of **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** in drug delivery. The following application notes and protocols are presented as a hypothetical framework based on the molecule's chemical structure and by analogy to structurally similar and widely used compounds in the field, such as the SMCC linker.

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule containing a hydroxyl group and a methyl ester. These two functional groups, present on a stable cyclohexane ring, offer the potential for chemical modification to create a heterobifunctional linker. Such linkers are critical components in targeted drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). In this hypothetical application, we explore how this molecule could be engineered to covalently link a therapeutic antibody to a potent cytotoxic drug, enabling targeted delivery to cancer cells.

Hypothetical Application as a Linker in Antibody-Drug Conjugates (ADCs)

The core concept is to transform **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** into a linker with two distinct reactive moieties. One end will react with a functional group on the antibody (e.g., the amine of a lysine residue), and the other end will react with a functional group on the drug (e.g., a thiol group). The cyclohexane ring provides a stable, rigid spacer between the antibody and the drug.

Comparative Data of Hypothetical Linker vs. SMCC

To contextualize its potential, we can compare the hypothetical linker derived from **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** with the well-established non-cleavable SMCC (Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate) linker.

Feature	SMCC Linker	Hypothetical Linker (Modified Methyl 4-(hydroxymethyl)cyclohexanecarboxylate)
Type	Non-cleavable	Non-cleavable
Spacer	Cyclohexane	Cyclohexane
Antibody Conjugation Chemistry	NHS ester reaction with lysine amines	NHS ester reaction with lysine amines
Drug Conjugation Chemistry	Maleimide reaction with thiols	Maleimide reaction with thiols
Hydrophobicity	Relatively hydrophobic, can contribute to ADC aggregation. [1]	Potentially similar hydrophobicity due to the cyclohexane core.
Stability	High stability in systemic circulation. [1] [2] [3] [4]	Expected to have high stability due to the thioether and amide bonds formed.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Linker from Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol outlines a hypothetical multi-step synthesis to convert the starting material into a linker ready for conjugation.

Step 1: Hydrolysis of the Methyl Ester

- Dissolve **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** in a mixture of methanol and water.
- Add an equimolar amount of sodium hydroxide (NaOH) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Neutralize the reaction mixture with 1N HCl to precipitate the product, 4-(hydroxymethyl)cyclohexanecarboxylic acid.
- Filter, wash with cold water, and dry the product under vacuum.

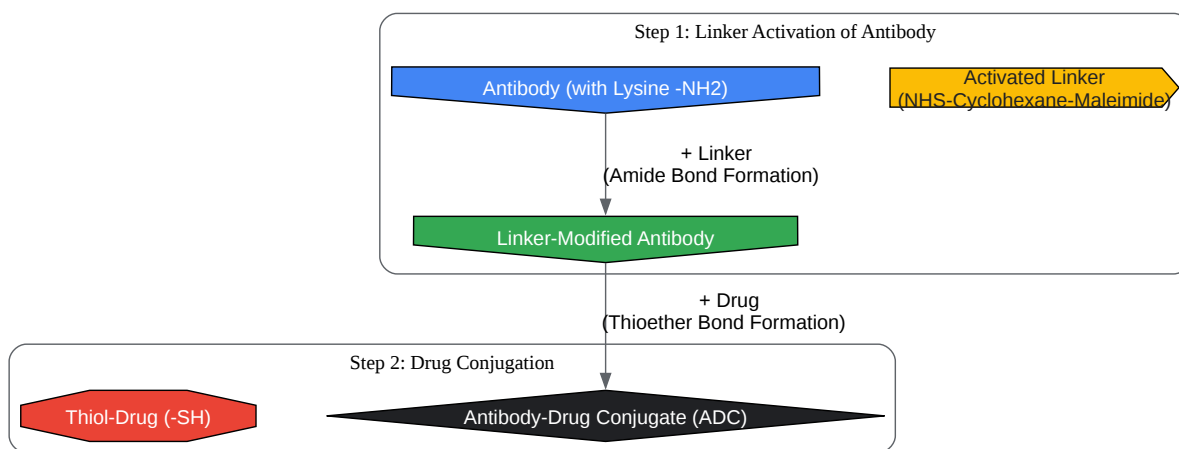
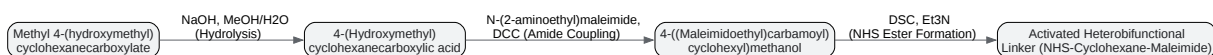
Step 2: Introduction of a Maleimide Group

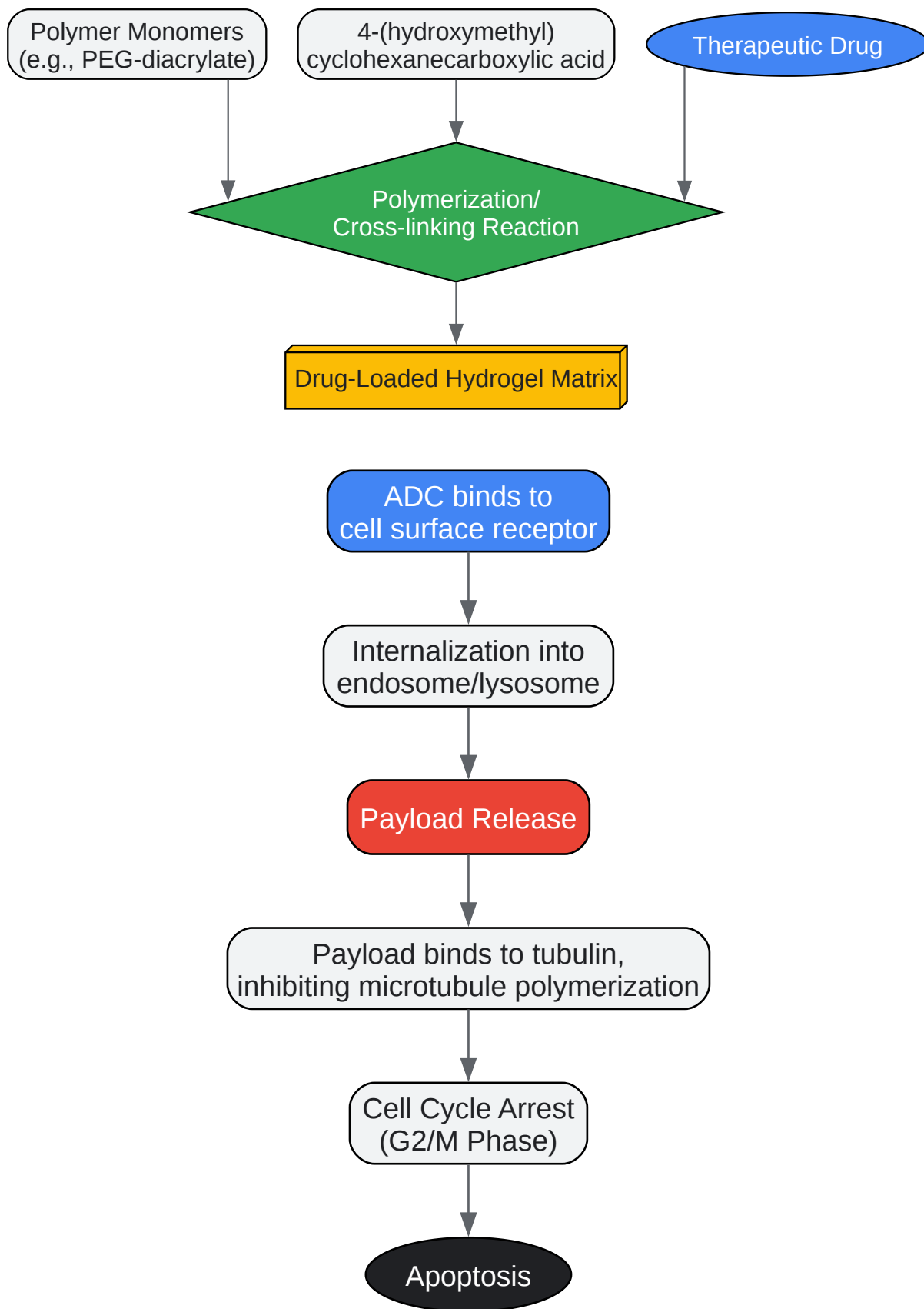
- To a solution of the product from Step 1 in anhydrous DMF, add N-(2-aminoethyl)maleimide and a coupling agent such as DCC (dicyclohexylcarbodiimide).
- Stir the reaction at room temperature overnight.
- Filter off the dicyclohexylurea byproduct.
- Purify the product, 4-((maleimidoethyl)carbamoyl)cyclohexyl)methanol, by column chromatography.

Step 3: Activation of the Hydroxyl Group

- Dissolve the product from Step 2 in anhydrous dichloromethane.
- Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine.
- Stir the reaction at room temperature for 2-4 hours.
- Wash the reaction mixture with brine, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the final linker, succinimidyl ((4-((maleimidoethyl)carbamoyl)cyclohexyl)methyl) carbonate, by chromatography.





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